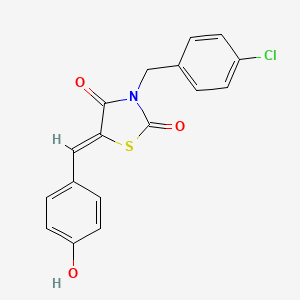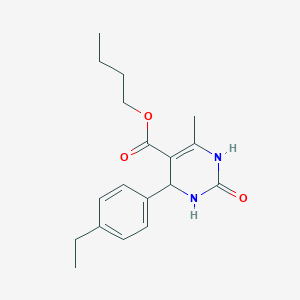
3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CB-HBD, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CB-HBD has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to exert its effects through various signaling pathways. This compound has been shown to inhibit the activity of NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. This compound also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and monocytes. This compound also inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammation. Additionally, this compound has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its easy synthesis and purification, low toxicity, and wide range of potential therapeutic applications. However, there are also some limitations to its use in lab experiments, such as its poor solubility in water and limited stability in solution.
Direcciones Futuras
There are several future directions for the research on 3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its effects on signaling pathways involved in inflammation and cancer development. Additionally, further studies are needed to optimize the synthesis and purification methods of this compound and to develop more stable and bioavailable formulations for its use in clinical settings.
Métodos De Síntesis
3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized through a simple reaction between 4-chlorobenzylamine and 4-hydroxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction yields a yellow crystalline solid, which can be purified through recrystallization using ethanol.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and suppressing the activity of nuclear factor-kappa B (NF-κB) signaling pathway. This compound has also been found to possess potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has demonstrated antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-5-1-12(2-6-13)10-19-16(21)15(23-17(19)22)9-11-3-7-14(20)8-4-11/h1-9,20H,10H2/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYXJZHBZBEFJO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(diphenylacetyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5055454.png)
![3-(4-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5055462.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5055463.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5055476.png)
![N-(2-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5055480.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5055487.png)

![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B5055493.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide](/img/structure/B5055494.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5055498.png)
![1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5055512.png)
![(3S*,4S*)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5055519.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(2-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5055520.png)
![N~2~-benzyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5055525.png)
